Butyl Triflate

Leaving Group Ability Nucleophilic Substitution SN2 Reactivity

Butyl triflate (n-butyl trifluoromethanesulfonate, CH₃(CH₂)₃OSO₂CF₃) belongs to the alkyl triflate class of electrophilic reagents, characterized by the -OTf leaving group derived from the superacid triflic acid (CF₃SO₃H). Its defining feature is an extremely reactive leaving group in SN2 nucleophilic substitutions, owing to the exceptional stability of the triflate anion, which delocalizes negative charge across three oxygen atoms and a sulfur atom and is further stabilized by the electron-withdrawing trifluoromethyl group.

Molecular Formula C5H9F3O3S
Molecular Weight 206.19 g/mol
CAS No. 75618-25-6
Cat. No. B1337834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl Triflate
CAS75618-25-6
Molecular FormulaC5H9F3O3S
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCCCOS(=O)(=O)C(F)(F)F
InChIInChI=1S/C5H9F3O3S/c1-2-3-4-11-12(9,10)5(6,7)8/h2-4H2,1H3
InChIKeySEXLAQXMAFCJCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Triflate (CAS 75618-25-6) - Scientific & Industrial Procurement Baseline


Butyl triflate (n-butyl trifluoromethanesulfonate, CH₃(CH₂)₃OSO₂CF₃) belongs to the alkyl triflate class of electrophilic reagents, characterized by the -OTf leaving group derived from the superacid triflic acid (CF₃SO₃H) [1]. Its defining feature is an extremely reactive leaving group in SN2 nucleophilic substitutions, owing to the exceptional stability of the triflate anion, which delocalizes negative charge across three oxygen atoms and a sulfur atom and is further stabilized by the electron-withdrawing trifluoromethyl group [2]. This high reactivity necessitates storage under strictly nucleophile-free conditions [3]. As a synthetic reagent, it is utilized in nucleophilic substitutions, Suzuki couplings, Heck reactions, and Kumada-Corriu cross-couplings [4].

Why Generic Substitution of Butyl Triflate in Alkylation and Cross-Coupling is Scientifically Flawed


Direct substitution of butyl triflate with common alternative alkylating agents like butyl halides or other sulfonate esters is rarely feasible without significant experimental re-optimization, due to a vast difference in leaving group ability [1]. The triflate anion is a superior leaving group compared to halides, tosylates, and mesylates, enabling reactions with weak nucleophiles or sterically hindered substrates that would be inert to less reactive electrophiles [2][3]. This reactivity divergence means reaction conditions (temperature, solvent, catalyst, nucleophile) optimized for a butyl halide cannot be assumed to translate to butyl triflate. For instance, while n-butyl iodide was found adequately reactive for alkylation of a coal-derived polyanion, butyl triflate's extreme reactivity in metalation-trapping experiments resulted in complex product mixtures due to its non-selective nature, illustrating how substitution alters reaction outcomes [4][5]. Furthermore, stability profiles differ dramatically; butyl triflate is highly moisture-sensitive and requires stringent anhydrous handling, a constraint not applicable to all comparators [6].

Butyl Triflate: Quantified Differentiation vs. Key Comparators for Informed Procurement


Leaving Group Superiority: Triflate vs. Tosylate, Mesylate, and Halides

The -OTf group is a 'super leaving group' [1]. A direct rank-order comparison places its leaving group ability significantly above other common sulfonates and halides. This translates to faster reaction kinetics and the ability to alkylate less reactive nucleophiles [2].

Leaving Group Ability Nucleophilic Substitution SN2 Reactivity

Comparative Electrophile Reactivity in Metalation-Trapping: Triflate vs. Iodide

In trapping studies of lithiated 1-(p-methoxybenzyl)pyrazole, a stark difference in reactivity was observed. Butyl triflate (BuOTf) reacted so rapidly that it led to non-selective product mixtures due to its speed exceeding the rate of the dynamic equilibration of the lithiated intermediate [1]. In contrast, the less reactive 1-iodobutane was not able to trap the intermediate before it reverted, demonstrating a kinetic difference in electrophilic power [1].

Organolithium Chemistry Metalation Electrophilic Trapping

Quantified Efficiency in Williamson Ether Synthesis: Yield Benchmarking

The high reactivity of butyl triflate translates to high synthetic efficiency under mild conditions. In a Williamson ether synthesis, the reaction of butyl triflate with benzyl alcohol at room temperature produces benzyl butyl ether in a 92% isolated yield . This yield is a key performance benchmark for this specific reagent in ether bond formation.

Williamson Ether Synthesis Alkylation Reaction Yield

Distinct Handling and Stability Requirements vs. Halides

Butyl triflate is extremely reactive in SN2 reactions and must be stored in conditions free of nucleophiles, particularly water [1]. This is a critical differentiator from butyl halides (e.g., butyl iodide, bromide), which, while also electrophiles, are significantly less hydrolytically sensitive and do not require the same level of rigorous anhydrous handling. This high sensitivity is a direct consequence of the superior leaving group ability of the triflate anion [1].

Reagent Stability Storage Conditions Moisture Sensitivity

Divergent Thermal Stability and Alkylation Profiles: Triflate vs. Other Alkyl Triflates

The alkyl chain length impacts the stability and reaction profile of alkyl triflates. A study on aromatic alkylation showed that pure methyl triflate does not alkylate p-cymene even after several hours at 100°C, while pure ethyl triflate is thermally unstable and alkylates only after a long induction period during which it breaks down to triflic acid [1]. Butyl triflate, with its longer primary alkyl chain, is expected to exhibit its own distinct balance of thermal stability and electrophilic reactivity, differing from both methyl and ethyl analogs [1].

Alkylation Friedel-Crafts Thermal Stability

Butyl Triflate: Prioritized Application Scenarios Supported by Differential Evidence


Rapid, High-Yield Williamson Ether Synthesis of Benzyl Butyl Ether

Procure butyl triflate for the synthesis of benzyl butyl ether via a Williamson etherification, where a documented isolated yield of 92% is achievable at room temperature . This specific high-yield outcome, supported by quantitative evidence, makes it a preferred reagent over less reactive butyl halides for this transformation, which would likely require more forcing conditions and provide lower yields.

Kinetic Electrophilic Trapping of Metastable Organolithium Intermediates

Select butyl triflate as the electrophile of choice for trapping short-lived or dynamically equilibrating carbanions (e.g., lithiated heterocycles) where rapid reaction kinetics are essential to capture the desired intermediate before it rearranges or decomposes, as demonstrated in the trapping of lithiated 1-(p-methoxybenzyl)pyrazole [1]. Its superior reactivity profile, distinct from butyl iodide, is critical for this application.

Alkylation of Weak Nucleophiles or Sterically Hindered Substrates

Employ butyl triflate when faced with a substrate of low nucleophilicity or high steric hindrance that is unreactive toward standard alkylating agents like butyl halides, mesylates, or tosylates. The significantly greater leaving group ability of the triflate anion enables SN2 reactions that would otherwise fail or proceed at impractically slow rates [2][3].

Kumada-Corriu Cross-Coupling Reactions

Use butyl triflate as the electrophilic partner in Kumada-Corriu cross-couplings, a validated application for this specific reagent . Its high reactivity can facilitate oxidative addition to the palladium or nickel catalyst, enabling challenging sp3-sp3 or sp3-sp2 C-C bond formations that are inefficient with corresponding halides.

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